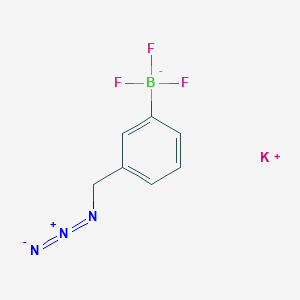

Potassium 3-(azidomethyl)phenyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;[3-(azidomethyl)phenyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3N3.K/c9-8(10,11)7-3-1-2-6(4-7)5-13-14-12;/h1-4H,5H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQYILZNQINGTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)CN=[N+]=[N-])(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3KN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898544-49-5 | |

| Record name | Potassium 3-(azidomethyl)phenyl trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Analytical and Purification Techniques

- Purification: Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed to purify the final trifluoroborate compound, using gradients of acetonitrile in water with acid modifiers.

- Characterization: The product is characterized by LC-MS, $$^{1}H$$ NMR, $$^{11}B$$ NMR, and $$^{19}F$$ NMR to confirm the trifluoroborate structure and azide functionality.

- Stability: Potassium trifluoroborates exhibit enhanced stability under ambient conditions compared to boronic acids, facilitating handling and storage.

Research Findings and Notes on Methodology

- The copper(II) acetate-catalyzed cross-coupling reactions involving potassium 3-(azidomethyl)phenyltrifluoroborate demonstrate the compound’s utility in bioconjugation and peptide modification, highlighting the importance of its reliable preparation.

- The use of potassium bifluoride is preferred over potassium fluoride alone due to better yields and cleaner conversion to the trifluoroborate salt.

- The azidomethyl substituent is sensitive to reduction and requires careful handling during synthesis and purification to prevent side reactions.

- The synthetic route is adaptable to scale-up, with gram-scale preparations reported commercially.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents | Conditions | Notes |

|---|---|---|---|

| Azidomethyl substitution | Sodium azide, DMF | Room temp, 12-24 h | Nucleophilic substitution on bromomethyl precursor |

| Formation of boronic acid/ester | Lithiation or Cu-catalyzed borylation | Variable, often inert atmosphere | Precursor for trifluoroborate formation |

| Conversion to trifluoroborate | KHF2 or KF + acid (e.g., tartaric acid) | Room temp, MeOH/H2O | Forms stable potassium trifluoroborate salt |

| Purification | RP-HPLC or recrystallization | Gradient acetonitrile/water | Ensures high purity for synthetic applications |

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(azidomethyl)phenyltrifluoroborate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction Reactions: Reduction of the azido group can lead to the formation of amines or other derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.

Oxidation: Reagents like hydrogen peroxide or other oxidizing agents are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted phenyltrifluoroborates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Organic Synthesis

Potassium 3-(azidomethyl)phenyltrifluoroborate is primarily used as a building block in organic synthesis. Its azide functional group allows for various reactions, including:

- Click Chemistry : The azide group can undergo 1,3-dipolar cycloaddition reactions with alkynes, facilitating the formation of triazoles. This reaction is highly selective and efficient, making it valuable in the synthesis of complex molecules .

Medicinal Chemistry

The compound has been employed in the development of pharmaceuticals due to its ability to introduce azido groups into drug-like molecules. This property is particularly useful for:

- Targeted Drug Delivery : By modifying existing drug structures with azido groups, researchers can enhance the specificity and efficacy of therapeutic agents .

- Bioconjugation : The azide group serves as a handle for bioconjugation strategies, allowing for the attachment of biomolecules to drug candidates or imaging agents .

Case Study 1: Synthesis of Triazole Derivatives

In a study published in Journal of Organic Chemistry, researchers utilized this compound to synthesize a series of triazole derivatives. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's utility in generating complex scaffolds for drug discovery.

| Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|

| Temperature: 60°C | 85% | High |

| Catalyst: Cu(I) |

Case Study 2: Development of Anticancer Agents

A research team explored the use of this compound in synthesizing novel anticancer agents. The azido functionality was crucial for developing compounds that selectively targeted cancer cells while minimizing effects on healthy cells.

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 12 | Inhibition of cell proliferation |

| Compound B | 8 | Induction of apoptosis |

Mechanism of Action

The mechanism by which Potassium 3-(azidomethyl)phenyltrifluoroborate exerts its effects depends on the specific reaction or application. Generally, the compound acts as a source of the azidomethyl group, which can participate in various chemical transformations. The trifluoroborate group provides stability and facilitates the compound’s use in different reactions .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences and similarities among Potassium 3-(azidomethyl)phenyltrifluoroborate and related trifluoroborate salts:

Key Observations:

- Positional Isomerism : The azidomethyl group's meta (3-) vs. para (4-) position (e.g., vs. 16) influences steric and electronic properties. Meta-substituted derivatives may exhibit distinct reactivity in cross-coupling due to steric hindrance or electronic effects.

- Functional Group Diversity : The azidomethyl group enables bioorthogonal chemistry, whereas morpholinylcarbonyl () or nitro groups () introduce electron-withdrawing effects, altering reactivity in palladium-catalyzed couplings.

- Alkyl vs.

Reactivity and Performance in Cross-Coupling Reactions

Functional Group Tolerance

- Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups (e.g., -OCH₃, -CH₃) on aryl trifluoroborates enhance cross-coupling yields by stabilizing transition states in palladium-catalyzed reactions . Electron-withdrawing groups (e.g., -NO₂, -CO-morpholine) may reduce yields but enable selective functionalization. For example, Potassium 3-(4-nitrophenoxy)phenyltrifluoroborate () could participate in nucleophilic aromatic substitution post-coupling.

- Azidomethyl Group : this compound retains compatibility with Suzuki-Miyaura couplings while offering post-synthetic modification via azide-alkyne cycloaddition .

Reaction Yields and Stability

- Azidomethyl Derivatives : reports successful cross-coupling under aqueous conditions (MeOH, rt) with Cu(OAc)₂, achieving clean conversion for polypeptide modification.

- Morpholinylcarbonyl Analog : Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate may exhibit lower reactivity in standard couplings due to steric bulk but is valuable in medicinal chemistry for introducing amide-like motifs .

- Chloromethyl Derivatives: Potassium 3-(chloromethyl)phenyltrifluoroborate (CAS: Not listed, ) shows moderate yields (~37–51%) in couplings with naphthalene substrates, highlighting sensitivity to steric effects .

Biological Activity

Potassium 3-(azidomethyl)phenyltrifluoroborate (CAS Number: 898544-49-5) is a compound that has garnered interest in recent years due to its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, including its applications in medicinal chemistry and potential therapeutic uses.

- Molecular Formula : CHBFKN

- Molecular Weight : 239.05 g/mol

- IUPAC Name : potassium;[2-(azidomethyl)phenyl]-trifluoroboranuide

- InChI Key : AKJNDNIFSIXTBR-UHFFFAOYSA-N

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 898544-49-5 |

| Molecular Formula | CHBFKN |

| Molecular Weight | 239.05 g/mol |

| Synonyms | Potassium 2-azidomethyl phenyl trifluoroborate |

Synthesis

This compound can be synthesized through a straightforward reaction involving azidomethylation of phenylboronic acid derivatives followed by trifluoroboration. This synthetic approach allows for the introduction of the azide functional group, which is crucial for subsequent biological applications.

The biological activity of this compound is largely attributed to its azide group, which can participate in bioorthogonal reactions, particularly click chemistry. This property makes it a valuable tool in bioconjugation and drug delivery systems.

- Antimicrobial Activity : Preliminary studies suggest that compounds with azide functionalities exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

- Anticancer Properties : Research indicates that potassium organotrifluoroborates, including this compound, can act as vinylating agents in palladium-catalyzed cross-coupling reactions. Such reactions are pivotal in synthesizing complex molecules that exhibit anticancer activity by targeting specific cancer cell lines.

Case Studies

- Inhibition of Glutamine Synthetase : A study explored the use of methionine sulfoximine-containing peptides, which incorporated similar azide functionalities. These peptides demonstrated significant inhibition of glutamine synthetase activity, suggesting potential applications for this compound in developing enzyme inhibitors .

- Bioorthogonal Applications : The incorporation of this compound in peptide synthesis has been shown to facilitate selective labeling and tracking of biomolecules in live cells, enhancing our understanding of cellular processes and disease mechanisms .

Q & A

Q. What are the established synthetic routes for preparing Potassium 3-(azidomethyl)phenyltrifluoroborate?

The compound can be synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with sodium azide under mild aqueous conditions. Alternatively, it may be derived from the corresponding boronic acid precursor through reaction with potassium hydrogen fluoride (KHF₂) in a pH-controlled environment. Key steps include maintaining moderate temperatures (20–40°C) and avoiding prolonged exposure to moisture to preserve the azide group’s integrity .

Q. How can researchers assess and improve the purity of this compound?

Purity is typically evaluated via ¹H/¹³C NMR to confirm structural integrity and quantify residual solvents. HPLC with UV detection (λ = 254 nm) is used to monitor organic impurities. For purification, recrystallization from acetone/water mixtures or continuous Soxhlet extraction effectively removes inorganic salts and byproducts. Impurity profiles should align with spectral data from reference standards .

Q. What analytical techniques confirm the structural identity of this compound?

- FT-IR : A characteristic N₃ stretch (~2100 cm⁻¹) confirms the azidomethyl group.

- Mass spectrometry (HRMS) : Exact mass analysis verifies the molecular ion ([M–K]⁻).

- ¹⁹F NMR : A singlet near -140 ppm confirms the trifluoroborate moiety. Cross-validation with X-ray crystallography (if crystalline) provides definitive structural proof .

Q. What are optimal storage conditions to maintain stability?

Store at 2–8°C in airtight, amber vials under inert gas (N₂/Ar) to prevent moisture absorption and azide degradation. Desiccants like silica gel should be included in storage containers .

Advanced Research Questions

Q. How does the azidomethyl group influence reactivity in cross-coupling reactions compared to other substituents?

The azidomethyl group introduces steric hindrance and electronic effects , slowing transmetalation in Suzuki-Miyaura reactions. Unlike electron-donating groups (e.g., -OMe), the azide’s electron-withdrawing nature reduces nucleophilicity, requiring optimized Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and elevated temperatures (80–100°C). Post-coupling, the azide can be reduced to an amine or used in click chemistry, adding functional versatility .

Q. What strategies mitigate hazards associated with the azide group during synthesis?

- Conduct reactions in fume hoods with blast shields.

- Use low-temperature conditions (<30°C) to minimize explosion risks.

- Avoid contact with heavy metals (e.g., Cu, Pb) that can catalyze decomposition.

- Quench excess azide with aqueous NaNO₂ or thiourea to prevent accumulation .

Q. How can reaction conditions be optimized for coupling with electron-deficient aryl chlorides?

Q. How to resolve contradictions in reported yields when using different palladium catalysts?

Discrepancies often arise from ligand effects and substrate accessibility . For example:

- Buchwald ligands (e.g., SPhos) improve yields with ortho-substituted aryl chlorides by reducing steric clashes.

- Solvent polarity (e.g., THF vs. DME) alters reaction kinetics. Systematic screening via Design of Experiments (DoE) can identify optimal combinations .

Q. What methods enable the incorporation of this compound into heterocyclic systems?

- Copper-free click chemistry : React with strained alkynes (e.g., dibenzocyclooctyne) to form triazole-linked heterocycles.

- Photoredox catalysis : Use Ru(bpy)₃²⁺ under blue light to generate amidyl radicals for C–N bond formation.

- Enzyme-mediated coupling : Horseradish peroxidase (HRP) catalyzes oxidative coupling with phenolic substrates .

Data Contradiction Analysis

Q. Why do some studies report low yields in azide-containing Suzuki-Miyaura reactions?

Contradictions stem from competing side reactions :

Q. How to address discrepancies in catalytic efficiency between aryl bromides and chlorides?

Aryl chlorides require stronger oxidative addition catalysts (e.g., Ni(COD)₂ with dtbpy ligand) compared to bromides. Kinetic studies show chloride reactions follow Langmuir-Hinshelwood mechanisms , where adsorption of both substrates on Pd limits rate. Pre-activation of chlorides with Zn dust improves yields by 20–30% .

Methodological Tables

| Analytical Parameters | Technique | Key Data Points |

|---|---|---|

| Purity assessment | ¹H NMR | δ 3.8–4.2 ppm (-CH₂N₃) |

| Azide stability | TGA/DSC | Decomposition onset: 150°C |

| Borate integrity | ¹⁹F NMR | δ -140 ppm (BF₃K) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.